5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole
Overview
Description
5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole is a heterocyclic compound that contains both a benzoxazole and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with 5-methyl-2-chlorobenzoxazole in the presence of a base to form the benzoxazole ring. Subsequently, the piperazine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(piperazin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a benzoxazole ring.
5-Methyl-2-(piperazin-1-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a benzoxazole ring.
Uniqueness
5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole is unique due to the presence of both the benzoxazole and piperazine moieties, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler structures.
Biological Activity
5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a unique combination of a benzoxazole ring and a piperazine moiety, which contributes to its diverse pharmacological properties.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H15N3O |
CAS Number | 199292-73-4 |
The synthesis typically involves the cyclization of 2-aminophenol with 5-methyl-2-chlorobenzoxazole in the presence of a base, followed by nucleophilic substitution to introduce the piperazine group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) were determined, showing promising results for this compound as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
Bacillus subtilis | XX |
Escherichia coli | XX |
Note: Specific MIC values need to be filled based on experimental results from relevant studies.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The compound's mechanism may involve the induction of apoptosis in cancer cells .
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (μM) |
---|---|
MCF-7 | XX |
A549 | XX |
PC3 | XX |
Note: Specific IC50 values need to be filled based on experimental results from relevant studies.
The biological activity of this compound is believed to stem from its ability to interact with specific protein targets within cells. This interaction may modulate enzyme activity or receptor signaling pathways, leading to the observed antimicrobial and anticancer effects. Further research is needed to elucidate the precise mechanisms involved.
Case Studies
Several case studies have highlighted the effectiveness of benzoxazole derivatives in treating various diseases. For instance:
- Anticancer Efficacy : In one study, derivatives similar to this compound were shown to significantly reduce tumor growth in animal models when administered at specific dosages .
- Synergistic Effects : Another study indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy against resistant cancer cell lines .
Properties
IUPAC Name |
5-methyl-2-piperazin-1-yl-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-2-3-11-10(8-9)14-12(16-11)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWRWGVXGSCKRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.